N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(5-chloro-2-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-10-2-4-12(18)7-13(10)20-17(22)16(21)19-8-11-3-5-14-15(6-11)24-9-23-14/h2-7H,8-9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFCAWMANCVXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(5-chloro-2-methylphenyl)ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Amide Bond Formation: The final step involves the coupling of the benzodioxole derivative with the chlorinated methylphenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(5-chloro-2-methylphenyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(5-chloro-2-methylphenyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can participate in π-π stacking interactions, while the chlorinated methylphenyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Structural Variations: The target compound and QOD share a benzodioxole core but differ in substituents: QOD’s tetrahydroquinolin group may enhance binding to falcipain-2, while the target’s 5-chloro-2-methylphenyl group could improve lipophilicity . VIa–VIg () feature conjugated dienoyl linkers and varied phenyl substituents (Cl, Br, OMe), influencing polarity and melting points. Chloro-substituted analogs (e.g., VIb) exhibit higher melting points, suggesting stronger crystal packing . The compound incorporates a bulky indole-piperazinyl group, increasing molecular weight and likely altering pharmacokinetics .
Synthetic Feasibility :
- Compounds in were synthesized via CDI-mediated coupling, with yields >75% for most analogs. The target compound’s synthesis might follow similar protocols .
Biological Relevance :
- QOD’s simulation in falcipain-2 studies suggests ethanediamides as antimalarial leads . Chloro and methyl groups in the target compound may enhance target selectivity over VIa–VIg, which lack these motifs.
Physicochemical Trends :
- Methoxy groups (VId) lower melting points compared to chloro analogs (VIb), aligning with increased solubility . The target compound’s chloro-methylphenyl group may balance lipophilicity and stability.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(5-chloro-2-methylphenyl)ethanediamide, also known by its CAS number 862786-63-8, is a complex organic compound that has garnered attention in biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including cellular effects, molecular mechanisms, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzodioxole ring and a chlorinated methylphenyl group , contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 346.77 g/mol.
Structural Formula
| Property | Value |
|---|---|
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide |
| Molecular Formula | C17H15ClN2O4 |
| Molecular Weight | 346.77 g/mol |
| CAS Number | 862786-63-8 |
Cellular Effects
Preliminary studies indicate that this compound may influence various cellular processes. Key findings include:
- Impact on Cell Signaling : The compound appears to modulate cell signaling pathways, potentially affecting gene expression and cellular metabolism.
- Enzyme Interactions : It may interact with specific enzymes, leading to either inhibition or activation of enzymatic activity.
Molecular Mechanisms
The biological effects of this compound are hypothesized to occur through several mechanisms:
- Binding Interactions : The compound may bind to biomolecules, altering their function.
- Gene Expression Modulation : It could influence the expression of genes related to cell growth and differentiation.
- Enzyme Inhibition/Activation : By interacting with enzymes, it may affect metabolic pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Recent research has focused on the therapeutic potential of this compound in various contexts:
Anticancer Activity
A study investigated the compound's effects on cancer cell lines, revealing that it can induce apoptosis (programmed cell death) in specific types of cancer cells. This suggests potential as an anticancer agent.
Antimicrobial Properties
Research has also shown that the compound exhibits antimicrobial activity against certain pathogens, indicating its potential use in treating infections.
Applications in Medicinal Chemistry
Given its biological activity, this compound is being explored for various applications:
- Drug Development : The compound's ability to interact with specific molecular targets makes it a candidate for developing new therapeutics.
- Biochemical Research : It serves as a valuable tool for studying enzyme interactions and receptor binding due to its structural similarities with bioactive molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
